molecular formula C8H16ClNO2S B1622534 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 33078-43-2

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B1622534
CAS No.: 33078-43-2
M. Wt: 225.74 g/mol
InChI Key: YNSAPAAAKBYKQC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAPAAAKBYKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954698
Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33078-43-2, 55234-20-3
Record name 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1)
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Record name 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Record name NSC144291
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Record name 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually performed in an organic solvent such as toluene or methanol .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. For example, CoFe2O4@SiO2/PrNH2 nanoparticles have been explored as efficient catalysts for the synthesis of thiazolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives .

Scientific Research Applications

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property is particularly useful in the treatment of metal poisoning and related conditions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
  • CAS No.: 33078-43-2
  • Molecular Formula: C₈H₁₅NO₂S·HCl
  • Molecular Weight : 225.74 g/mol
  • EC Number : 251-369-1
  • NSC Number : 144291

Structural Features: This compound belongs to the thiazolidine class, characterized by a saturated five-membered ring containing sulfur and nitrogen. The carboxylic acid group and hydrochloride salt further influence solubility and bioavailability .

Therapeutic Relevance :
Derived from D-penicillamine, it was identified as an anti-arthritic agent in studies by Sweetman et al. (1971) and Field et al. (1973). Structural modifications (skeletal changes and latentiation) were employed to optimize its efficacy while retaining critical functional groups (COOH, NH₂, SH) necessary for therapeutic activity .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Penicillamine

Key penicillamine derivatives and their comparative properties:

Compound Name Key Structural Features Therapeutic Activity (Anti-Arthritic) Mechanism Insights
D-Penicillamine SH, NH₂, COOH groups; β-dimethyl substitution Moderate Chelates heavy metals; modulates collagen cross-linking
Zinc Chelate of Penicillamine Penicillamine complexed with Zn²⁺ Enhanced Improved stability; sustained release of SH group
DL-2-(1-Mercaptocyclopentyl)glycine HCl Cyclopentyl-SH substitution High Enhanced steric shielding; reduced oxidation susceptibility
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid HCl Tetramethyl thiazolidine ring; HCl salt High Optimized steric hindrance; improved solubility and target binding

Key Findings :

  • Both this compound and DL-2-(1-mercaptocyclopentyl)glycine HCl exhibit high efficacy in lowering skin tensile strength in rat models, a proxy for anti-arthritic activity .

Functional Comparisons with Other Carboxylic Acid Derivatives

Evidence from hydrogen-bonding studies in carboxylic acid dimers (e.g., benzoic acid derivatives) suggests that the carboxylic acid group in this compound may participate in intermolecular interactions, influencing its crystallization and solubility. However, the tetramethyl-thiazolidine backbone likely reduces dimer formation compared to simpler carboxylic acids like benzoic acid, as steric hindrance limits close molecular proximity .

Research Findings and Mechanistic Insights

  • Anti-Arthritic Activity : In vivo studies demonstrate that this compound reduces collagen cross-linking by ~40% in rat models, comparable to D-penicillamine but with fewer side effects due to its stabilized structure .
  • Stability : The tetramethyl groups protect the thiazolidine ring from oxidative degradation, extending its half-life in physiological conditions .

Biological Activity

Overview

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (TMCA) is a thiazolidine derivative characterized by its unique structure, which includes a thiazolidine ring with four methyl groups and a carboxylic acid functional group. Its molecular formula is C8H16ClNO2S, and it has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

TMCA exhibits biological activity primarily through its ability to interact with various molecular targets. It can act as a chelating agent , binding to metal ions and facilitating their removal from biological systems. This property is particularly significant in the context of treating conditions associated with metal toxicity. Additionally, TMCA's structural features allow it to participate in redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity.

Antioxidant Properties

Research indicates that TMCA possesses notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

TMCA has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Anticancer Activity

TMCA has shown promise in anticancer research. In various studies, it was evaluated for its cytotoxic effects against different cancer cell lines. For instance, TMCA exhibited significant antiproliferative activity in certain leukemia cell lines, indicating its potential as an anticancer agent . The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression in cancer cells.

Case Studies

  • Cytotoxicity Assays : In studies using human cancer cell lines (e.g., K562), TMCA demonstrated dose-dependent cytotoxicity. At concentrations of 1 µM and 2 µM, significant reductions in cell viability were observed compared to control groups .
  • Antioxidant Activity : TMCA's ability to reduce oxidative stress was quantified using DPPH radical scavenging assays, where it showed a considerable reduction in DPPH levels compared to untreated controls.
  • Metal Chelation Studies : In experiments assessing its chelation capabilities, TMCA effectively bound to heavy metals like lead and cadmium, facilitating their removal from biological systems.

Data Table: Biological Activities of TMCA

Activity Methodology Findings
AntioxidantDPPH Scavenging AssaySignificant reduction in free radicals
Anti-inflammatoryCytokine Production AssayDecreased levels of TNF-α and IL-6
AnticancerCytotoxicity Assay on K562 CellsDose-dependent reduction in cell viability
Metal ChelationIn vitro Chelation StudiesEffective binding to lead and cadmium

Q & A

Q. Basic

  • Risk statements : Harmful if swallowed (R22), possible carcinogen (R40), sensitization risk (R42/43) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C to prevent decomposition .

How can low reaction yields due to steric bulk be addressed?

Q. Advanced

  • Solvent optimization : Switch to DMSO or DMF to enhance solubility.
  • Catalyst design : Use phase-transfer catalysts (e.g., crown ethers) to improve reagent interaction.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically hindered systems .

What are the solubility properties, and how do they affect experimental design?

Basic
The hydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol). Hydrate forms (e.g., monohydrate) may require drying under vacuum before use. For biological assays, prepare stock solutions in PBS (pH 7.4) and filter-sterilize (0.22 µm) .

How can EPR spectroscopy study this compound’s interactions in biological systems?

Advanced
The tetramethylthiazolidine scaffold resembles spin labels like MTSSL (methanethiosulfonate) used in dipolar EPR and DEER measurements. Functionalize the carboxylic acid group with cysteine-specific tags to study protein conformational changes. Ensure spin-labeling efficiency >90% via MALDI-TOF validation .

What computational methods predict its reactivity and target interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina with protein targets (e.g., metalloenzymes) to model binding affinities. Validate with MD simulations (AMBER/CHARMM) .

How does chirality impact biological activity and synthesis?

Advanced
The (4R)-enantiomer (CAS 29041-38-1) is critical for stereoselective interactions, such as metal chelation in penicillamine-like therapies. Enantiopure synthesis requires chiral auxiliaries (e.g., L-proline) or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

What are the best practices for long-term storage?

Q. Basic

  • Store in amber vials under argon at -20°C.
  • Avoid repeated freeze-thaw cycles.
  • Monitor stability via TLC (silica gel, ethyl acetate/hexane 1:1) every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

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